Ranatuerin-2PLd
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIMDSVKNVAKNIAGQLLDKLKCKITGC |
Origin of Product |
United States |
Origin, Isolation, and Synthetic Methodologies for Ranatuerin 2pld
Methodologies for Ranatuerin-2PLd Isolation from Natural Sources
The isolation of this compound from its natural origin, the Pool frog (Pelophylax lessonae), involves a multi-step process that begins with the identification of its genetic precursor and concludes with the purification of the mature peptide from a complex mixture of other secreted molecules. nih.govimrpress.com
'Shotgun' Cloning and Mass Spectrometry-Guided Discovery from Amphibian Secretions
The initial discovery of novel peptides like this compound often begins not with the peptide itself, but with its genetic blueprint. The 'shotgun' cloning technique is a powerful approach for identifying the precursor cDNAs that encode for these peptides from the amphibian's skin secretion. researchgate.netnih.gov
The process starts with the construction of a cDNA library from the mRNA extracted from the frog's skin secretion. This secretion, a rich source of bioactive peptides, also contains sloughed-off skin cells that provide the necessary genetic material. A degenerate primer, designed based on highly conserved regions of the signal peptide sequence found in other known ranatuerin family members, is then used in a 3'-Rapid Amplification of cDNA Ends (RACE) reaction to specifically amplify the cDNAs of interest. nih.gov
Once cloned, the nucleotide sequence of the cDNA is determined. This allows researchers to deduce the full amino acid sequence of the precursor protein. This precursor typically consists of a signal peptide, an acidic pro-peptide region, and the C-terminal mature peptide sequence, which is cleaved off to become the active this compound. The presence of the mature peptide in the skin secretion is then confirmed using mass spectrometry, which verifies that the molecular mass of a component in the secretion matches the predicted mass of the deduced peptide sequence. nih.govfrontiersin.org
Table 1: Deduced Amino Acid Sequence of this compound
| Property | Sequence |
|---|
| Amino Acid Sequence | GIMDSVKNVAKNIAGQLLDKLKCKITGC |
This table presents the primary amino acid structure of this compound.
Advanced Extraction Protocols from Biological Tissues
The primary biological source for the isolation of natural this compound is the skin secretion of the Pool frog (Pelophylax lessonae). nih.gov The collection of these secretions is typically performed using a non-lethal method. A mild electrical stimulation is applied to the dorsal skin of the frog, which induces the release of the contents of the granular glands where these peptides are stored. nih.gov
The viscous secretion is then carefully collected by rinsing the frog's skin with deionized water. This aqueous solution, containing a complex mixture of peptides, proteins, and other biomolecules, is then lyophilized (freeze-dried). This process removes the water and yields a stable, dry powder that can be stored frozen until it is required for purification. This crude lyophilized secretion serves as the starting material for the subsequent chromatographic purification steps. nih.gov
Chromatographic Purification Techniques for Natural this compound
To isolate this compound from the complex mixture of the crude skin secretion, a series of chromatographic techniques are employed. nih.govresearchgate.net These methods separate molecules based on their physicochemical properties such as hydrophobicity, charge, and size.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the purification of peptides like this compound from amphibian skin secretions. nih.govresearchgate.net In this technique, the crude, lyophilized secretion is first dissolved in an aqueous acidic solution, typically containing trifluoroacetic acid (TFA). This sample is then injected into the HPLC system.
The separation occurs in a column packed with a non-polar stationary phase (commonly silica (B1680970) with bonded C8 or C18 alkyl chains). A gradient of increasing organic solvent (usually acetonitrile) in the polar mobile phase is then applied. Peptides in the mixture bind to the stationary phase and are eluted based on their hydrophobicity; less hydrophobic peptides elute earlier, while more hydrophobic ones like this compound elute at higher acetonitrile (B52724) concentrations. The eluate is monitored by a UV detector, and fractions are collected. nih.gov
Each fraction can then be analyzed by mass spectrometry to identify the one containing the peptide with the correct molecular mass for this compound. nih.gov The purity of the final isolated peptide is also confirmed by analytical RP-HPLC, which should ideally show a single, sharp peak. scielo.org.co
Table 2: Typical RP-HPLC Parameters for Peptide Purification
| Parameter | Description |
|---|---|
| Stationary Phase | C18 silica-based column |
| Mobile Phase A | Water with 0.05-0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.05-0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Detection | UV absorbance at 214 nm |
This table outlines a general set of conditions for the purification of peptides like this compound using RP-HPLC.
Ion Exchange Chromatography (IEX) can be used as an orthogonal purification step to RP-HPLC. This technique separates molecules based on their net charge at a specific pH. nih.govresearchgate.net For a peptide like this compound, which has a net positive charge at neutral pH due to its basic amino acid residues (Lysine), cation exchange chromatography would be employed.
In this process, the peptide mixture is loaded onto a column containing a negatively charged stationary phase. At a suitable pH, positively charged peptides like this compound will bind to the column, while neutral or negatively charged molecules will pass through. The bound peptides are then eluted by increasing the salt concentration or changing the pH of the mobile phase. This method is effective in separating peptides with different charge properties.
Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, separates molecules based on their size and shape. This technique can be used as an initial purification step to separate the peptides from larger proteins or as a final polishing step.
The sample is passed through a column packed with porous beads. Larger molecules that cannot enter the pores travel a shorter path and elute first. Smaller molecules, like this compound, can enter the pores, leading to a longer path and later elution. This method is particularly useful for separating peptides from high-molecular-weight proteins that may also be present in the crude secretion.
Ion Exchange Chromatography Applications in this compound Purification
Chemoenzymatic and Recombinant Approaches for this compound Production
While chemical synthesis is the predominant method for producing this compound, alternative approaches are being explored, particularly for the large-scale production of peptides.
Chemoenzymatic synthesis combines chemical synthesis steps with enzymatic reactions. nih.gov For instance, enzymes could potentially be used for specific modifications or ligations of peptide fragments. While not specifically reported for this compound, this approach offers advantages in terms of selectivity and milder reaction conditions. nih.gov
Recombinant production involves genetically engineering a host organism, such as the bacterium Escherichia coli, to produce the desired peptide. nih.gov This method can be cost-effective for large-scale production. However, producing antimicrobial peptides like this compound can be challenging due to their potential toxicity to the host organism. nih.gov A common strategy to overcome this is to produce the peptide as a non-toxic fusion protein. The target peptide is then cleaved from its fusion partner after purification. nih.gov The formation of correct disulfide bonds in recombinant systems can also be a hurdle, although strategies exist to promote their formation in the bacterial periplasm or through in vitro refolding protocols. nih.gov
While solid-phase synthesis remains the workhorse for producing this compound for research purposes, chemoenzymatic and recombinant methods hold promise for future large-scale applications. nih.govnih.gov
Structural Elucidation and Conformational Analysis Methodologies for Ranatuerin 2pld
Spectroscopic Techniques in Ranatuerin-2PLd Structural Determination
A suite of spectroscopic methods provides detailed insights into the molecular architecture of this compound. These techniques are crucial for building a comprehensive model of the peptide, from its linear sequence to its three-dimensional shape in various environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of proteins and peptides in solution, mimicking physiological conditions. ethz.chnih.govbiopharminternational.com For peptides like this compound, NMR is instrumental in elucidating both the primary amino acid sequence and the secondary structural elements. acdlabs.comnih.gov Through-bond correlation experiments, such as 2D ¹H-¹⁵N HSQC, provide a unique fingerprint of the peptide, where each peak corresponds to a specific amino acid residue. biopharminternational.com Any changes in the local chemical environment or conformation of the peptide result in perturbations of these chemical shifts, making it a sensitive method for detecting structural variations. biopharminternational.com
In aqueous solutions, some ranatuerin peptides have been shown to lack a defined secondary structure. nih.gov However, in membrane-mimetic environments, such as a mixture of trifluoroethanol (TFE) and water, they can adopt distinct conformations. nih.gov For instance, the related peptide Ranatuerin-2CSa was found to form a helix-turn-helix conformation in a TFE-d₃-H₂O mixture. nih.gov This highlights the importance of the environment in inducing the bioactive structure of these peptides.
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing crucial information for the structural elucidation of peptides like this compound. rfi.ac.ukcreative-proteomics.comrsc.org It is a cornerstone for verifying the primary amino acid sequence and identifying any post-translational modifications. nih.govshim-pol.pl
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and reliable method for determining the molecular mass of biomolecules. rcpath.orgfrontiersin.org In the analysis of peptides like this compound, a sample is co-crystallized with a matrix material. A laser pulse then desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio. frontiersin.org This technique is particularly useful for confirming the predicted molecular weight of a synthesized or isolated peptide, ensuring that the correct primary sequence has been obtained. nih.govnih.gov The process is known for its speed and sensitivity, making it a valuable initial step in structural verification. frontiersin.orgeuphresco.net
Table 1: Representative MALDI-TOF MS Data for Peptide Analysis
| Peptide | Theoretical Mass (Da) | Observed Mass (Da) | Reference |
|---|---|---|---|
| Ranatuerin-2PLx | 3037.7 | 3037.5 | nih.gov |
| Ranatuerin-2CSa | 3345.0 | 3345.2 | nih.gov |
Electrospray Ionization (ESI) is a soft ionization technique that is readily coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS) for detailed peptide sequencing. umich.eduuni-halle.de ESI generates multiply charged ions from the peptide solution, which are then introduced into the mass spectrometer. creative-proteomics.com In a tandem MS experiment (MS/MS), specific precursor ions of the peptide are selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This fragmentation pattern provides detailed sequence information, allowing for the confirmation of the amino acid sequence and the localization of any post-translational modifications, such as the disulfide bridge found in the "rana-box" motif of many ranatuerin peptides. nih.govresearchgate.net
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. nih.govlibretexts.orgnih.gov The method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and thus its secondary structure. libretexts.org
For peptides like this compound, CD spectroscopy is particularly valuable for assessing their conformational changes upon interaction with membrane-mimetic environments, such as trifluoroethanol (TFE) or lipid vesicles. nih.govmdpi.com In aqueous solution, many antimicrobial peptides are unstructured, exhibiting a random coil conformation. nih.gov However, in the presence of a membrane-like environment, they often fold into their bioactive secondary structures, most commonly an α-helix. nih.govmdpi.com
CD spectra of α-helical peptides are characterized by negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm. libretexts.org The intensity of the band at 222 nm is often used to estimate the α-helical content of the peptide. researchgate.net Studies on the related peptide Ranatuerin-2PLx have shown that it adopts a random coil structure in aqueous solution but forms a distinct α-helical conformation in a 50% TFE solution, which mimics a membrane environment. nih.gov The removal of the conserved "rana-box" loop was found to significantly decrease the helical content, indicating its importance for the peptide's structure. nih.gov
Table 2: Alpha-Helical Content of Ranatuerin-2PLx in Different Environments
| Peptide | Environment | Secondary Structure | α-Helicity (%) | Reference |
|---|---|---|---|---|
| Ranatuerin-2PLx | Aqueous Solution | Random Coil | N/A | nih.gov |
| Ranatuerin-2PLx | 50% TFE Solution | α-Helix | ~45% | nih.gov |
| Ranatuerin-2PLx (no rana-box) | 50% TFE Solution | Reduced α-Helix | ~25% | nih.gov |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Conformational Changes Induced by Solvent or Membrane Mimics
The conformation of this compound is highly dependent on its environment. In an aqueous solution, peptides belonging to the ranatuerin family typically exhibit a disordered or random coil structure. nih.gov However, in the presence of membrane-mimicking environments, such as organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo significant conformational changes. nih.govnih.gov These changes are critical for their biological activity, as they are believed to adopt their active conformation upon interacting with bacterial cell membranes. imrpress.com
Circular Dichroism (CD) spectroscopy is a key technique used to monitor these conformational transitions. creative-proteomics.commdpi.comwikipedia.org While specific CD spectral data for this compound is not extensively published, studies on the closely related peptide, Ranatuerin-2Pb, provide valuable insights. In an aqueous solution, Ranatuerin-2Pb shows a CD spectrum characteristic of a random coil. nih.gov Upon the addition of 50% TFE, a significant conformational shift to a predominantly α-helical structure is observed. nih.gov This is indicated by the appearance of characteristic negative bands around 208 and 222 nm in the CD spectrum. nih.gov A similar behavior is observed for Ranatuerin-2PLx, which also transitions from a random coil in aqueous buffer to an α-helical conformation in a 50% TFE solution. nih.gov It is therefore highly probable that this compound follows a similar pattern of solvent-induced conformational change.
The following table summarizes the expected secondary structure content of this compound in different solvent environments, based on data from the homologous peptide Ranatuerin-2Pb. nih.gov
Table 1: Estimated Secondary Structure Content of Ranatuerin Peptides in Different Environments
| Solvent Environment | Predominant Secondary Structure |
|---|---|
| Aqueous Solution (e.g., 10 mM NH4AC) | Random Coil |
| Membrane-Mimetic (e.g., 50% TFE/H2O) | α-Helix |
Note: This data is inferred from studies on homologous ranatuerin peptides, such as Ranatuerin-2Pb and Ranatuerin-2PLx, due to the lack of specific published data for this compound.
The interaction with membrane mimics like SDS micelles also induces an α-helical conformation in many antimicrobial peptides. nih.govuq.edu.au This is driven by the amphipathic nature of the peptide, where the hydrophobic residues insert into the non-polar interior of the micelle, and the hydrophilic residues remain exposed to the aqueous environment. This induced folding is a critical step preceding the disruption of the bacterial membrane.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic coordinates of a molecule in its crystalline state. pan.plmdpi.com The process involves crystallizing the peptide and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be built. pan.pl
To date, there are no published reports of the three-dimensional structure of this compound determined by X-ray crystallography. Obtaining high-quality crystals of peptides can be challenging due to their conformational flexibility. However, the successful crystallographic analysis of other antimicrobial peptides, sometimes in complex with binding partners, demonstrates the feasibility of this approach. unibe.ch Should a crystal structure of this compound be determined, it would provide invaluable, high-resolution insights into its atomic arrangement and intermolecular interactions.
Advanced Electron Microscopy Techniques for Higher-Order Structures
Advanced electron microscopy (EM) techniques, such as transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-EM), are instrumental in visualizing the higher-order structures of peptides and their interactions with membranes. researchgate.netresearchgate.net These methods can provide information on peptide aggregation, fibril formation, and the morphological changes they induce in lipid bilayers.
Currently, there are no specific studies available that have utilized advanced electron microscopy to investigate the higher-order structures of this compound. However, EM has been used to study the effects of other antimicrobial peptides on bacterial cells, revealing mechanisms such as pore formation and membrane disruption. researchgate.net The application of these techniques to this compound could potentially visualize its oligomeric states and its disruptive effects on model membranes, offering a more complete picture of its mechanism of action.
Mechanistic Investigations of Ranatuerin 2pld S Biological Activities
Cellular and Subcellular Localization Studies of Ranatuerin-2PLd Interaction
The primary site of action for most ranatuerin peptides and other antimicrobial peptides is the cell membrane of target organisms. imrpress.comnih.gov As secreted peptides, their initial localization is in the extracellular region before they encounter and interact with microbial or cancer cells. uniprot.org The cationic nature of these peptides facilitates their accumulation on the negatively charged surfaces of bacterial and cancer cell membranes. nih.gov
Studies on related peptides, such as Ranatuerin-2PLx, have investigated their effects on both bacterial and cancer cells. nih.gov While the initial interaction is with the plasma membrane, some AMPs are known to translocate across the membrane to engage with intracellular components. imrpress.combiorxiv.org For instance, investigations into the anti-cancer properties of Ranatuerin-2PLx showed that while it interacts with the plasma membrane, its full mechanism involves inducing apoptosis, which suggests a potential for intracellular localization or at least the initiation of an intracellular signaling cascade. nih.gov After treatment of cancer cells with Ranatuerin-2PLx, the exposure of phosphatidylserine (B164497) on the outer membrane leaflet was observed, a hallmark of early apoptosis, followed by staining with both Annexin V-FITC and propidium (B1200493) iodide, indicating later-stage apoptosis and membrane permeabilization. nih.gov This suggests a dynamic interaction that begins at the cell surface and culminates in profound intracellular events.
Molecular Target Identification and Validation for this compound
The principal molecular target for this compound and its congeners is the lipid bilayer of the cell membrane. nih.govnih.govnih.gov The peptide's efficacy is rooted in its ability to physically disrupt this barrier, a mechanism that circumvents the conventional antibiotic resistance pathways that often involve specific protein targets. nih.gov
The membrane-disrupting activity of the ranatuerin family is a cornerstone of their biological function. nih.govnih.gov Peptides like Ranatuerin-2Pb and its analogues demonstrate rapid bacterial killing through membrane permeabilization. nih.govnih.gov This process is typically initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the target cell membrane. nih.govmdpi.com
Ranatuerin-2 (B1576050) peptides, being cationic, exhibit a preferential interaction with anionic cell membranes. nih.gov Microbial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, and in the case of Gram-negative bacteria, the outer membrane is composed of lipopolysaccharide (LPS), which carries a significant negative charge. imrpress.com This charge difference is a key determinant of the selectivity of AMPs for microbial cells over the largely zwitterionic membranes of healthy mammalian cells. reading.ac.uk
The interaction with LPS is particularly critical for activity against Gram-negative bacteria. imrpress.com AMPs can displace the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, thereby disrupting the outer membrane and gaining access to the inner plasma membrane. imrpress.commdpi.com Similarly, the membranes of cancer cells often display a net negative charge due to the overexpression of anionic molecules like phosphatidylserine (PS) on the outer leaflet. nih.govnih.gov Studies on the related peptide Ranatuerin-2PLx have shown potent anti-cancer activity, which is attributed to its interaction with these negatively charged membranes. nih.gov The binding to PS is not just a docking step but also a trigger for apoptotic signaling. nih.govplos.org
Table 1: Research Findings on Ranatuerin Family Peptides' Interaction with Cell Membranes
| Peptide | Key Finding | Target Membrane Component | Reference |
|---|---|---|---|
| Ranatuerin-2Pb | Demonstrates rapid bacterial killing via membrane permeabilization. | General bacterial membrane | nih.govnih.gov |
| Ranatuerin-2PLx | Exhibits anti-proliferative activity against cancer cells, linked to interaction with negatively charged membranes and induction of apoptosis. | Phosphatidylserine (on cancer cells) | nih.gov |
| Ranatuerin-2-AW Analogue | Kills bacteria by membrane disruption at a highly efficient rate. | Lipoteichoic acids (Gram-positive), Lipopolysaccharide (Gram-negative) | nih.govnih.gov |
| General Cationic AMPs | Preferentially bind to and disrupt anionic membranes. | Lipopolysaccharide, Phosphatidylglycerol | imrpress.com |
Following the initial binding, ranatuerin peptides are thought to insert into the lipid bilayer, leading to the formation of pores or defects that compromise the membrane's barrier function. imrpress.comkuleuven.be This permeabilization allows for the uncontrolled flux of ions and small molecules, leading to the dissipation of the membrane potential, a process known as depolarization. frontiersin.org The loss of membrane potential is a critical step in cell death, as it disrupts essential cellular processes like energy production and transport. frontiersin.org
Several models describe AMP-induced pore formation, including the "barrel-stave," "carpet," and "toroidal-pore" models. kuleuven.benih.gov In the toroidal pore model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, such that the pore is lined by both peptides and lipid head groups. kuleuven.be While the specific model for this compound has not been determined, studies on other α-helical AMPs support these general mechanisms. researchgate.net The kinetics of membrane permeabilization by a ranatuerin-2 analogue were shown to be rapid, consistent with a pore-formation mechanism. mdpi.com Assays using voltage-sensitive dyes confirm that membrane-active antimicrobials cause a rapid loss of membrane potential in bacteria. researchgate.netresearchgate.net
While membrane disruption is a primary mechanism, there is growing evidence that some AMPs, including ranatuerins, may also exert effects through interaction with intracellular targets. imrpress.commdpi.com This requires the peptide to first cross the cell membrane. biorxiv.org For some peptides, pore formation itself can be the mechanism of entry. researchgate.net
In the case of Ranatuerin-2PLx, its ability to induce apoptosis in cancer cells points towards the modulation of intracellular pathways. nih.gov The study observed the activation of Caspase-3, a key executioner caspase in the apoptotic cascade, at a peptide concentration of 5 µM. nih.govnih.gov Activation of such enzymes is a clear indication of intracellular target modulation, moving the mechanism beyond simple membrane lysis. nih.gov Other AMPs have been shown to bind to nucleic acids (DNA and RNA) or inhibit protein synthesis after entering the cell, though this has not yet been specifically demonstrated for the ranatuerin family. mdpi.comfrontiersin.org
For many AMPs, the "receptor" is the lipid membrane itself, and the "signal" is the catastrophic loss of membrane integrity. nih.gov However, the induction of specific, programmed cellular responses like apoptosis implies a more nuanced interaction that involves established signal transduction pathways. nih.govnumberanalytics.com
The activation of Caspase-3 by Ranatuerin-2PLx is a downstream event of a complex signaling pathway. nih.gov Apoptotic pathways can be initiated by various stimuli, including signals from membrane receptors. nih.gov While Ranatuerin-2PLx does not likely bind to a classic protein receptor in the way a hormone does, its perturbation of the membrane and interaction with specific lipids like phosphatidylserine can trigger signaling cascades. nih.govyoutube.com For example, some frog skin AMPs have been shown to promote wound healing by activating the epidermal growth factor receptor (EGFR) signaling pathway. imrpress.com This demonstrates that AMPs can indeed interface with and modulate complex cellular signaling networks, a possibility that warrants further investigation for this compound, particularly in the context of its anti-cancer potential. imrpress.combozemanscience.com
Interaction with Anionic Cell Membranes (e.g., Phosphatidylserine, Lipopolysaccharide)
Intracellular Target Modulation by this compound
Modulation of Cellular Processes by this compound
The ranatuerin-2 family of peptides, including variants like Ranatuerin-2PLx and Ranatuerin-2Pb, has demonstrated significant potential to modulate key cellular activities, particularly those related to cell death and proliferation. nih.govmdpi.com These activities highlight their potential as templates for anticancer therapeutics. nih.govmdpi.com
Apoptosis Induction and Associated Biochemical Pathways (e.g., Caspase Activation, Cytochrome C Release)
Research on Ranatuerin-2PLx, a closely related peptide also found in the pickerel frog, reveals a potent ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This process is fundamental to its anticancer effects. Studies have shown that treatment with Ranatuerin-2PLx leads to the activation of key executioner caspases, such as caspase-3. nih.govportlandpress.com Caspases are a family of protease enzymes that, once activated, orchestrate the systematic disassembly of the cell.
The activation of caspase-3 is a hallmark of the intrinsic apoptotic pathway. nih.gov This pathway is often initiated by signals from within the cell, particularly from the mitochondria. mdpi.com It is suggested that ranatuerin peptides can trigger the release of cytochrome c from the mitochondria into the cytosol. mdpi.com In the cytosol, cytochrome c participates in the formation of a complex called the apoptosome, which then activates initiator caspases that in turn activate executioner caspases like caspase-3. mdpi.com
Further evidence for apoptosis induction by Ranatuerin-2PLx comes from Annexin V-FITC/propidium iodide staining assays. nih.gov The exposure of phosphatidylserine on the outer leaflet of the plasma membrane, detected by Annexin V, is an early marker of apoptosis. nih.gov Significantly, this apoptotic mechanism appears to be the primary mode of cell killing rather than membrane lysis, as demonstrated by low levels of lactate (B86563) dehydrogenase (LDH) release at effective concentrations. nih.gov
Regulation of Cell Proliferation and Cell Cycle Progression
Ranatuerin peptides exhibit significant antiproliferative activity against a range of human cancer cell lines. nih.govmdpi.com For instance, Ranatuerin-2PLx has been shown to inhibit the proliferation of prostate (PC-3), lung (H157), and other cancer cells in a dose-dependent manner. nih.gov Similarly, Ranatuerin-2Pb demonstrated significant inhibitory effects against lung, breast (MCF-7), glioblastoma (U251MG), and prostate cancer cells. mdpi.comnih.gov
The mechanism behind this inhibition of proliferation is closely linked to the induction of apoptosis. By triggering cell death, these peptides effectively halt the uncontrolled division that characterizes cancer. nih.gov Some studies on other antimicrobial peptides suggest that they can also induce cell cycle arrest, a process where the cell cycle is halted at specific checkpoints (e.g., G2/M phase). mdpi.complos.org This prevents the cell from progressing through division. While direct evidence for cell cycle arrest by this compound is still emerging, the profound antiproliferative effects of its analogues suggest that interference with the cell cycle is a likely component of their anticancer mechanism. mdpi.commdpi.com The selectivity of these peptides is a key feature; for example, Ranatuerin-2PLx was found to be substantially more potent against cancer cells than against normal human microvascular endothelial cells (HMEC-1), indicating a therapeutic window. nih.gov
Effects on Mitochondrial Function and Energetics
Mitochondria are central to the apoptotic activity of ranatuerin peptides. mdpi.commdpi.com The intrinsic apoptotic pathway is heavily dependent on mitochondrial outer membrane permeabilization (MOMP). mdpi.com The release of cytochrome c, a critical component of the mitochondrial electron transport chain, is a key event in this process. mdpi.com
Some studies on related peptides have suggested that they can cause a decrease in the mitochondrial membrane potential (ΔΨm). mdpi.comresearchgate.netd-nb.info The collapse of this potential is often a point of no return in the apoptotic process and can lead to the opening of the mitochondrial permeability transition pore (PTP), facilitating the release of pro-apoptotic factors. d-nb.info By disrupting mitochondrial integrity and function, these peptides not only trigger apoptosis but also cripple the cell's energy production, further ensuring cell death. mdpi.com The precise interactions of this compound with mitochondrial membranes and the full extent of its impact on cellular energetics remain areas for more detailed investigation.
Mechanisms of Antibacterial Action
This compound belongs to a family of peptides renowned for their antimicrobial properties. researchgate.net Their ability to combat a wide array of pathogenic microbes is a primary focus of research. The mechanism of action is generally understood to involve direct interaction with and disruption of microbial membranes. vulcanchem.com
Broad-Spectrum Antimicrobial Effects against Gram-Positive and Gram-Negative Bacteria
Peptides of the ranatuerin-2 family typically display broad-spectrum activity, effectively targeting both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com For instance, the related peptide Ranatuerin-2Pb is potent against the Gram-positive Staphylococcus aureus (including methicillin-resistant strains, MRSA) and the Gram-negative Escherichia coli. mdpi.comnih.gov Ranatuerin-2PLx also demonstrates this broad-spectrum capability. nih.govnih.gov
The antimicrobial efficacy is attributed to the peptide's physicochemical properties: a net positive charge and an amphipathic structure. vulcanchem.com The positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes (like lipopolysaccharide in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). Following this initial binding, the hydrophobic portion of the peptide inserts into the lipid bilayer, leading to membrane permeabilization and disruption, ultimately causing cell death. vulcanchem.com The specific activity can vary between different ranatuerin-2 analogues, as shown in the table below for Ranatuerin-2Pb.
Antibiofilm Activity Investigations
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Antimicrobial peptides are being investigated as a promising strategy to combat these formations. Research on Ranatuerin-2Pb has shown that it possesses potent activity against biofilms. mdpi.com It can both inhibit the formation of new biofilms and eradicate established ones. mdpi.comnih.gov
The mechanisms for antibiofilm activity are complex but may involve penetrating the biofilm matrix to kill the embedded cells or disrupting the matrix itself. mdpi.com The table below details the antibiofilm activity of Ranatuerin-2Pb against several microorganisms, highlighting its potential to address challenging, biofilm-associated infections.
Structure Activity Relationship Sar and Structural Optimization of Ranatuerin 2pld Analogues
Rational Design Principles for Ranatuerin-2PLd Derivatives
The rational design of this compound analogues is guided by fundamental principles of antimicrobial peptide chemistry, aiming to enhance their therapeutic potential. nih.gov Key physicochemical properties such as net positive charge, hydrophobicity, and amphipathicity are systematically modified to improve antimicrobial efficacy while minimizing toxicity to host cells. imrpress.comnih.gov
A primary strategy involves increasing the net positive charge of the peptide. mdpi.com This is often achieved by substituting neutral or acidic amino acid residues with basic residues like lysine (B10760008) or arginine. nih.govmdpi.com The enhanced positive charge is thought to promote stronger electrostatic interactions with the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com
Simultaneously, modulating hydrophobicity is a critical aspect of the design process. The introduction of hydrophobic residues can enhance the peptide's ability to partition into and disrupt the lipid bilayer of microbial membranes. nih.gov However, an excess of hydrophobicity can lead to increased hemolytic activity and cytotoxicity. Therefore, a careful balance between charge and hydrophobicity is essential for creating selective and potent AMPs. mdpi.com
The design process often follows a structured workflow:
Template Selection: A natural peptide with known antimicrobial activity, such as this compound, is chosen as the starting point. nih.gov
Physicochemical Modification: Key properties like charge and hydrophobicity are rationally altered. nih.gov
In Silico Prediction: Computational tools are used to predict the biological activity and properties of the designed derivatives. nih.gov
Selection and Synthesis: Promising candidates are selected for chemical synthesis and subsequent experimental validation. nih.gov
This rational approach allows for the targeted optimization of peptide characteristics to develop derivatives with improved therapeutic profiles. nih.gov
Synthetic Methodologies for this compound Analogues with Modified C-terminal "Rana Box" or Charge
The synthesis of this compound analogues is typically accomplished using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. For the synthesis of this compound derivatives, Fmoc-based SPPS is a commonly employed technique. plos.org
To investigate the role of the "Rana box," analogues are synthesized where this domain is truncated or modified. nih.govnih.gov For instance, a truncated analogue of ranatuerin-2Pb, designated RPb, was synthesized with the C-terminal sequence removed and an amide group added (SFLTTVKKLVTNLAAL-NH2). nih.gov Another approach involves replacing the cysteine residues with other amino acids, such as serine, to create a linear analogue and eliminate the disulfide bridge. mdpi.com This modification has been shown to have little effect on antibacterial activity in some cases, but can reduce hemolytic activity. mdpi.com
The general synthetic process for these analogues involves:
Solid-Phase Synthesis: The linear peptide sequence is assembled on a resin support. nih.gov
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed.
Disulfide Bond Formation (for cyclic analogues): For analogues retaining the "Rana box," the disulfide bond is formed through oxidation, often by air oxidation at room temperature. nih.gov
Purification: The crude peptide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Characterization: The molecular mass and purity of the final peptide are confirmed by mass spectrometry. nih.gov
Impact of Amino Acid Substitutions and Deletions on Mechanistic Effects
Amino acid substitutions and deletions in this compound and its analogues can significantly impact their mechanism of action and biological activity. These modifications alter key physicochemical properties, which in turn affect how the peptides interact with microbial membranes.
Substitutions Enhancing Cationicity and Hydrophobicity: Replacing acidic amino acids with positively charged residues like lysine has been shown to enhance antibacterial activity. mdpi.com For example, in a study on a ranatuerin-2 (B1576050) peptide from Amolops wuyiensis (R2AW), substituting two aspartic acid residues with lysine and introducing a leucine (B10760876) residue resulted in a cationicity- and hydrophobicity-enhanced analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2. mdpi.comnih.gov This modified peptide exhibited significantly improved antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The increased positive charge facilitates stronger binding to the negatively charged bacterial membranes, while the enhanced hydrophobicity aids in membrane disruption. mdpi.comnih.gov
Deletions and Modifications of the "Rana Box": Studies on ranatuerin-2 peptides have indicated that the C-terminal "Rana box" and the disulfide bridge are not always essential for antibacterial activity. nih.gov Truncated analogues of ranatuerin-2Pb, where parts of the C-terminal region were removed, still exhibited antimicrobial and antibiofilm activities. nih.gov Similarly, replacing the cysteine residues involved in the disulfide bond with serine to create a linear peptide did not negatively affect the antibacterial activity of R2AW. mdpi.com This suggests that the primary antibacterial action of these peptides resides in the N-terminal α-helical domain.
Impact on Secondary Structure: The introduction of D-amino acids can decrease the helicity of a peptide and alter its spatial structure. frontiersin.org While this can sometimes lead to changes in hydrophobicity, substitutions with structurally similar amino acids often retain antimicrobial activity. frontiersin.org
The table below summarizes the effects of specific modifications on a ranatuerin-2 analogue (R2AW) from Amolops wuyiensis:
| Analogue | Modification | Effect on Activity |
| [Ser23,29]R2AW | Cysteine to Serine substitution (linearization) | Similar antibacterial activity to the parent peptide, reduced hemolysis. mdpi.com |
| R2AW(1-22)-NH2 | Truncation (removal of "Rana box") | Similar antibacterial activity to the parent peptide, lower hemolysis. mdpi.com |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Aspartic acid to Lysine and Leucine introduction | Significantly optimized antibacterial and anticancer activities. nih.gov |
| [Trp6,10]R2AW(1-22)-NH2 | Double Tryptophan substitution | Decreased antimicrobial activity compared to the Lysine/Leucine substituted analogue. mdpi.com |
These findings underscore that targeted amino acid substitutions and deletions are powerful tools for modulating the mechanistic effects of this compound analogues, allowing for the fine-tuning of their biological activity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uestc.edu.cn For this compound and its analogues, QSAR can be a valuable tool for predicting the antimicrobial activity of novel peptide sequences and guiding their rational design.
The core principle of QSAR is to correlate molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with their observed biological activity. d-nb.info In the context of peptides like this compound, these descriptors can be derived from the amino acid sequence and represent properties such as hydrophobicity, charge, size, and secondary structure propensity. frontiersin.org
The development of a QSAR model for this compound scaffolds would typically involve the following steps:
Data Set Compilation: A dataset of this compound analogues with their experimentally determined antimicrobial activities (e.g., Minimum Inhibitory Concentration or MIC values) is assembled. japsonline.com
Descriptor Calculation: A variety of molecular descriptors are calculated for each peptide in the dataset. japsonline.com
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) and Genetic Algorithms (GA), are used to build a mathematical model that links the descriptors to the biological activity. d-nb.infojapsonline.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. japsonline.com
While specific QSAR studies focusing solely on this compound are not extensively documented in the provided search results, the principles of peptide QSAR are broadly applicable. frontiersin.org For instance, QSAR studies on other antimicrobial peptides have successfully used descriptors to predict activity against various pathogens. d-nb.infojapsonline.com These models can help in understanding which structural features are most important for the desired biological effect and can be used to screen virtual libraries of new this compound-inspired peptides before their synthesis, thereby saving time and resources. d-nb.info
Bioisosteric Replacements and Scaffold Hopping Strategies for this compound Inspired Molecules
Bioisosteric Replacements:
Bioisosterism is a strategy in medicinal chemistry used to modify the properties of a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of creating a new molecule with improved biological activity, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com In the context of this compound, bioisosteric replacements can be applied to its amino acid residues.
Classical bioisosteric replacements in peptides can include:
Substitution of functional groups: For example, replacing a hydroxyl group with an amino group. u-tokyo.ac.jp
Use of non-standard amino acids: Incorporating unnatural amino acids or D-amino acids can enhance proteolytic stability and modulate activity. frontiersin.org For instance, replacing L-amino acids with their D-counterparts can alter the peptide's secondary structure and its susceptibility to proteases. frontiersin.org
Fluorine for hydrogen replacement: This can alter the electronic properties of the molecule. u-tokyo.ac.jp
Scaffold Hopping:
Scaffold hopping is a more drastic approach where the core structure (scaffold) of a molecule is replaced with a structurally different one, while maintaining the essential features required for biological activity. uniroma1.it This strategy is employed to discover novel chemical entities with potentially improved properties or to circumvent existing patents. uniroma1.itnih.gov
For this compound, a peptide, the concept of scaffold hopping could be interpreted in a few ways:
Peptidomimetics: Designing non-peptide molecules that mimic the spatial arrangement of the key pharmacophoric groups of this compound. bhsai.org This could involve creating small molecules that present cationic and hydrophobic groups in a similar orientation to the active conformation of the peptide.
Altering the peptide backbone: This could involve creating "peptoids" (N-substituted glycines) or β-peptides, which have different backbone structures but can be designed to display side chains in a similar fashion to the original peptide. bhsai.orgjustia.com
Topological-based hopping: Using computational methods to identify completely different molecular frameworks that can present the necessary interaction points for antimicrobial activity. bhsai.org
Both bioisosteric replacement and scaffold hopping are advanced strategies that can be used to move beyond simple amino acid substitutions in the quest for novel antimicrobial agents inspired by the this compound structure. nih.govrsc.org These approaches offer the potential to create molecules with significantly different chemical structures but retained or enhanced biological function.
Computational and Theoretical Studies on Ranatuerin 2pld
Molecular Docking and Dynamics Simulations of Ranatuerin-2PLd with Biological Targets
Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for exploring how peptides like this compound interact with their biological targets, primarily the microbial cell membrane. mdpi.comuu.nl
Molecular Docking predicts the preferred orientation of a ligand (the peptide) when it binds to a receptor (a component of the bacterial membrane, such as lipopolysaccharide or specific proteins). mdpi.compensoft.net This method helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-target complex and are crucial for its antimicrobial action. scu.edu.au For a peptide like this compound, docking studies would likely target components of bacterial cell envelopes to elucidate the initial binding steps that lead to membrane disruption. The binding affinity, often expressed as a negative binding energy (kcal/mol), indicates the strength of the interaction; lower values suggest stronger binding. mdpi.com
Molecular Dynamics (MD) Simulations provide a dynamic view of the peptide's behavior over time in a simulated biological environment, such as in water or near a model lipid bilayer. mdpi.comuwo.ca MD simulations can reveal how this compound changes its conformation upon approaching a membrane, its insertion process, and the subsequent disruption of the lipid bilayer. ntu.edu.sgbiorxiv.org These simulations track the atomic motions of the peptide and surrounding molecules, governed by a set of mathematical functions known as a force field. ntu.edu.sg The stability of peptide-receptor complexes and the conformational changes are analyzed to understand the mechanism of action at an atomistic level. uu.nl For instance, simulations can show the peptide adopting an α-helical structure, a common feature for many AMPs, as it interacts with the membrane. nih.gov
Table 1: Example of Molecular Docking Platforms and Their Applications
| Docking Platform | Typical Application in Peptide Research | Key Insights Provided |
| AutoDock | Predicting binding modes of peptides with protein targets. pensoft.net | Binding energy, interaction types (hydrogen bonds, van der Waals forces). scu.edu.au |
| HADDOCK | Modeling peptide-protein and peptide-biomolecule complexes. mdpi.com | Interaction interface residues, conformational changes upon binding. |
| HawkDock | Server for protein-protein and protein-peptide docking. mdpi.com | Binding free energy decomposition, visualization of binding modes. |
| ClusPro | Protein-protein and peptide-protein docking server. mdpi.com | Cluster analysis of docked poses, electrostatic and desolvation energies. |
Quantum Chemical Calculations of this compound Reactivity and Electronic Structure
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties and reactivity of molecules with high accuracy. nih.govresearchgate.net These methods can be applied to peptides like this compound to understand aspects that are beyond the scope of classical methods like MD.
QC calculations can determine the distribution of electronic charge within the peptide, identify the most reactive sites (electrophilic or nucleophilic centers), and calculate the energies of different molecular orbitals. nih.gov This information is valuable for understanding the intrinsic chemical properties that drive the peptide's interaction with its environment. For example, the electrostatic potential surface can be calculated to visualize charge distribution, which is critical for the initial electrostatic attraction between the cationic peptide and the negatively charged bacterial membrane. nih.gov While computationally intensive, QC methods can provide precise data on bond energies, angles, and the electronic structure of key parts of the peptide, such as the disulfide bridge in the "Rana box" motif. nih.govusda.gov
Table 2: Application of Quantum Chemical Methods to Peptide Studies
| QC Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Electron density, molecular orbitals, electrostatic potential. pensoft.net | Understanding charge distribution and sites prone to interaction. |
| Hartree-Fock (HF) | Electronic wave function, orbital energies. nih.gov | Foundational calculations for electronic structure and reaction mechanisms. |
| Semi-empirical Methods (e.g., GFN2-xTB) | Optimized geometries and electronic properties for large systems. researchgate.net | Feasible for larger peptides, providing structural and electronic insights. |
Pharmacophore Modeling and Virtual Screening Based on this compound
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would consist of a specific spatial arrangement of hydrophobic, hydrogen bond donor/acceptor, and positively charged features that are critical for its antimicrobial activity. imrpress.com
Virtual screening uses this pharmacophore model to search large compound databases for other molecules that match the model, potentially identifying new candidates with similar or improved activity. frontiersin.orgiiitd.edu.in This process can significantly accelerate the discovery of new antimicrobial agents. By using the structure of this compound as a template, virtual screening could identify novel peptides or small molecules that mimic its mechanism of action. iiitd.edu.in This approach allows for a comprehensive search of "pharmacophore space" to find useful therapeutic variants. imrpress.com
De Novo Design Approaches Inspired by this compound Architecture
De novo design involves creating entirely new peptides from scratch, often guided by the structural principles of known active peptides like those in the ranatuerin family. plos.orgnih.gov The architecture of this compound, characterized by an N-terminal amphipathic α-helix and a C-terminal cyclic "Rana box" motif, serves as an excellent template for such design efforts. nih.govnih.gov
Table 3: Examples of De Novo Design Strategies Based on Ranatuerin Peptides
| Design Strategy | Modification Example | Observed Outcome | Reference |
| Truncation | Removal of the C-terminal "Rana box" from Ranatuerin-2Pb. | Retained broad-spectrum antimicrobial activity in the analogue RPb. | nih.gov |
| Residue Substitution | Enhanced cationicity and hydrophobicity in a Ranatuerin-2-AW analogue. | Significantly optimized antibacterial and anticancer activities. | nih.gov |
| Domain Deletion | Deletion of the cyclic domain in a Ranatuerin-2-AW analogue. | Maintained antibacterial activity, suggesting the Rana box is dispensable for this function. | nih.gov |
| Fatty Acyl Modification | Addition of a long acyl chain to the N-terminus of designed peptides. | Improved plant protection effects against pathogens. | frontiersin.org |
Cheminformatics and Data Mining for this compound Related Compounds
Cheminformatics and data mining involve the use of computational tools to analyze large datasets of chemical and biological information. In the context of this compound, these approaches can be used to mine antimicrobial peptide databases for related sequences. By analyzing patterns in sequence, physicochemical properties (e.g., charge, hydrophobicity), and biological activity, it is possible to identify other ranatuerin-like peptides. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of cheminformatics, where statistical models are built to correlate chemical structure with biological activity. nih.gov For ranatuerins, QSAR could reveal how specific amino acid changes affect antimicrobial potency or hemolytic activity, providing a rational basis for designing safer and more effective drugs. nih.gov These data-driven approaches help to navigate the vast sequence space of peptides and prioritize candidates for further experimental investigation.
Analytical Method Development and Validation for Ranatuerin 2pld
Chromatographic Methods for Ranatuerin-2PLd Analysis and Quantification
Chromatographic techniques are fundamental for the separation and quantification of peptides like this compound from complex mixtures. resolvemass.ca High-performance liquid chromatography and capillary electrophoresis are particularly powerful tools for achieving high-resolution separation of peptides. bio-rad.com
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for the analysis and purification of synthetic and naturally occurring peptides, including those in the ranatuerin family. nih.govlcms.cz The separation mechanism on a reversed-phase column relies on the hydrophobic interactions between the peptide and the stationary phase, which are influenced by the peptide's amino acid sequence and conformation. lcms.cz
Method development for this compound would typically involve optimizing several parameters to achieve high resolution and good peak shape. A common approach for peptide analysis is to use a C5 or C18 reversed-phase column. nih.govlcms.cz For instance, in the analysis of the related peptide Ranatuerin-2PLx, a Jupiter C5 column (250 mm × 4.6 mm) was used. nih.gov
The mobile phase composition is critical. It usually consists of an aqueous phase and an organic solvent, most commonly acetonitrile (B52724), with an acid modifier. lcms.czpjoes.com Trifluoroacetic acid (TFA) is a frequently used ion-pairing reagent that helps to improve peak shape by minimizing secondary interactions. lcms.czlcms.cz A typical gradient elution starts with a low concentration of the organic solvent, which is gradually increased to elute the bound peptides. nih.govpjoes.com For example, a gradient formed from 0.05% (v/v) TFA in water to a mixture of 0.05% TFA, 19.95% water, and 80.0% acetonitrile over a period of 240 minutes at a flow rate of 1 ml/min has been used for separating peptides from frog skin secretions. nih.gov UV detection is commonly performed at 210-235 nm, where the peptide bond absorbs light. researchgate.netuninet.edu
Table 1: Illustrative HPLC Parameters for Ranatuerin Peptide Analysis
| Parameter | Setting | Source |
|---|---|---|
| Column | Jupiter C5, 250 mm x 4.6 mm | nih.gov |
| Mobile Phase A | 0.05/99.5 (v/v) TFA/water | nih.gov |
| Mobile Phase B | 0.05/19.95/80.0 (v/v/v) TFA/water/acetonitrile | nih.gov |
| Gradient | Linear gradient over 240 minutes | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV Absorbance at 214 nm | nih.gov |
| Temperature | Ambient or controlled (e.g., 25-35°C) | bio-rad.comaun.edu.eg |
Capillary Electrophoresis (CE) for this compound Purity Assessment
Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for assessing the purity of peptides and proteins. bio-rad.comnih.gov It offers advantages in analyzing small sample volumes and can often resolve peptides with minor structural differences. bio-rad.com For purity determination of synthetic peptides, Capillary Zone Electrophoresis (CZE) is a common mode. aun.edu.eg
In a typical CE setup for peptide analysis, a fused-silica capillary is used. bio-rad.com The separation buffer is often a low pH phosphate (B84403) buffer (e.g., 0.1 M, pH 2.5) to ensure that the peptides are positively charged and migrate towards the cathode. bio-rad.com The applied voltage is a critical parameter, with typical values around 10-15 kV. bio-rad.comaun.edu.eg Detection is usually carried out using UV absorbance at around 200 nm. bio-rad.com CE is particularly valuable for checking the purity of fractions recovered from HPLC separations and for detecting low levels of impurities that may co-elute in an HPLC system. bio-rad.comnih.gov On-line preconcentration methods can be coupled with CE to enhance detection sensitivity by 100- to 10,000-fold, allowing for the detection of trace-level impurities. nih.gov
Table 2: General Capillary Electrophoresis Conditions for Peptide Purity Analysis
| Parameter | Setting | Source |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | aun.edu.egnih.gov |
| Capillary | Fused-silica, e.g., 50 µm i.d. | bio-rad.com |
| Buffer | 0.1 M Phosphate Buffer, pH 2.5 | bio-rad.com |
| Voltage | 10 kV | bio-rad.com |
| Temperature | 25 °C | bio-rad.com |
| Injection | Electrophoretic (e.g., 8 kV for a few seconds) | bio-rad.com |
| Detection | UV Absorbance at 200 nm | bio-rad.com |
Spectrometric and Hyphenated Techniques for Comprehensive this compound Characterization
Spectrometric methods, especially when coupled with chromatographic separation, are indispensable for the structural elucidation and sensitive detection of peptides. resolvemass.ca
LC-MS/MS for this compound Trace Analysis and Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for peptide analysis, offering high sensitivity and specificity. nih.govfarmaciajournal.com This hyphenated technique allows for the initial separation of peptides by LC, followed by mass determination (MS) and subsequent fragmentation for sequence confirmation (MS/MS). nih.govnih.gov
For the analysis of this compound, a reversed-phase LC separation similar to the HPLC method described above would be employed. The eluent from the LC column is directed into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which is well-suited for ionizing peptides. nih.gov In a typical LC-MS/MS analysis, a full MS scan is first performed to detect the molecular ions of the eluting peptides. researchgate.net Subsequently, an MS/MS scan is performed where a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented. researchgate.net The resulting product ion spectrum provides fragmentation information that can be used to confirm the amino acid sequence of the peptide. nih.govresearchgate.net This was the approach used to confirm the structure of the related peptide Ranatuerin-2PLx. nih.gov
LC-MS/MS is particularly valuable for trace analysis in complex biological samples, as it can selectively detect and quantify low-abundance peptides even in the presence of interfering substances. nih.govnih.gov Multiple Reaction Monitoring (MRM) is a targeted LC-MS/MS approach that offers enhanced selectivity and sensitivity for quantifying specific peptides by monitoring predefined precursor-to-product ion transitions. nih.gov
Immunoassays and Biosensors for this compound Detection and Monitoring
Immunoassays and biosensors represent alternative or complementary approaches for the detection and monitoring of specific peptides like this compound, often providing high throughput and the potential for real-time analysis. nih.govazosensors.com
While specific immunoassays for this compound are not detailed in the provided literature, the general principles of peptide immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), would be applicable. nih.gov This would involve generating antibodies that specifically recognize and bind to this compound. The assay would then quantify the amount of peptide based on the signal produced by an enzyme-linked secondary antibody. nih.gov
Biosensors offer a promising avenue for the real-time monitoring of peptides and other biomolecules. azosensors.comnih.gov These devices integrate a biological recognition element (like an antibody or an aptamer specific to this compound) with a physical transducer that converts the binding event into a measurable signal (e.g., electrical or optical). azosensors.commdpi.com For example, electrochemical biosensors or those based on surface plasmon resonance (SPR) could be developed. mdpi.com Recently, microneedle-based biosensors have been evaluated for the real-time, minimally invasive monitoring of drugs, a technology that could potentially be adapted for peptides like this compound. nih.gov
Sample Preparation Strategies for this compound Analysis in Complex Biological Matrices
Analyzing this compound in complex biological matrices such as skin secretions, plasma, or urine requires effective sample preparation to remove interfering substances and enrich the target analyte. nih.govnih.gov
For peptides secreted from frog skin, a common initial step is centrifugation of the collected secretion to remove particulate matter. nih.gov The resulting supernatant can then be directly subjected to RP-HPLC for fractionation. nih.gov
For analysis in matrices like plasma or tissue, a more extensive extraction is necessary. This often involves homogenization of tissues or collection of blood in the presence of a cocktail of protease inhibitors to prevent the degradation of the target peptide. nih.gov Solid-phase extraction (SPE) is a widely used technique for cleaning up and concentrating peptides from biological fluids. pjoes.comnih.gov Cartridges with a reversed-phase sorbent (like C18 or a hydrophilic-lipophilic balanced polymer) can effectively bind peptides from the sample, while salts and other polar impurities are washed away. pjoes.com The peptides are then eluted with an organic solvent-containing solution before analysis by HPLC or LC-MS/MS. nih.gov This extraction not only removes interferences but also allows for the concentration of the analyte, which is crucial for detecting low physiological concentrations. pjoes.com
Biosynthetic Pathways and Metabolic Fate of Ranatuerin 2pld
Elucidation of Ranatuerin-2PLd Biosynthetic Precursors and Enzymatic Machinery
The biosynthesis of this compound, like other ranatuerin-family antimicrobial peptides, originates from a larger precursor protein, often referred to as a prepropeptide. imrpress.com This precursor undergoes a series of post-translational modifications to yield the final, biologically active peptide. The structure of these precursors is highly conserved among ranatuerin peptides and typically consists of three distinct domains. nih.govresearchgate.net
Molecular cloning studies on various ranatuerin peptides have consistently revealed a full-length biosynthetic precursor cDNA that encodes a polypeptide chain. nih.govnih.gov This precursor is organized into a putative N-terminal signal peptide, an acidic spacer region, and the C-terminal mature peptide sequence. nih.govresearchgate.net The signal peptide, typically around 22 amino acids long, guides the precursor protein into the secretory pathway. nih.govnih.gov Following the signal peptide is an acidic spacer peptide, which is believed to play a role in the correct folding and processing of the precursor. nih.govresearchgate.net
The transition from the inactive precursor to the active mature peptide is facilitated by specific enzymatic machinery. A classical propeptide convertase processing site, most commonly a Lys-Arg (-KR-) pair, is located immediately upstream of the mature peptide sequence. nih.govnih.gov This site is recognized and cleaved by proprotein convertases, a family of serine proteases, which release the mature peptide from the precursor. nih.gov In the case of this compound, which has the amino acid sequence GIMDSVKNVAKNIAGQLLDKLKCKITGC, the process would liberate this 28-residue peptide. imrpress.com The final structure of many ranatuerin peptides also features a C-terminal disulfide bridge, formed between two cysteine residues, creating a cyclic domain known as the 'Rana box'. nih.gov The formation of this disulfide bond is an oxidative process that occurs post-translationally. nih.gov
| Precursor Domain | Typical Length (Amino Acids) | Function |
| Signal Peptide | ~22 | Directs the prepropeptide into the endoplasmic reticulum for secretion. nih.govnih.gov |
| Acidic Spacer Peptide | Variable (e.g., ~17) | May assist in proper folding and prevent premature activity of the mature peptide. nih.govresearchgate.net |
| Convertase Processing Site | 2 | Recognition site (typically -KR-) for enzymatic cleavage by proprotein convertases. nih.govnih.gov |
| Mature Peptide | Variable (e.g., 28-34) | The final, biologically active antimicrobial peptide. imrpress.comnih.gov |
Genetic Engineering and Synthetic Biology Approaches for Heterologous this compound Production
The therapeutic potential of antimicrobial peptides like this compound is often hampered by low natural abundance and the high cost of direct extraction. This has driven the development of alternative production methods, including chemical synthesis, genetic engineering, and synthetic biology. wustl.edunih.gov
Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is a widely used method for producing ranatuerin peptides and their analogues for research and preclinical evaluation. nih.govmdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. mdpi.com Following assembly, the peptide is cleaved from the resin and purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov For peptides containing a disulfide bridge like this compound, an additional oxidation step is required to form the cyclic structure. nih.gov While effective for producing high-purity peptides, chemical synthesis can be expensive and complex, particularly for longer peptide sequences. wustl.edu
Heterologous Production using Genetic Engineering: Genetic engineering offers a scalable and potentially more cost-effective alternative by programming microorganisms or plants to produce the desired peptide. nih.govusda.gov
Bacterial and Fungal Systems: These systems are commonly used for protein production due to their rapid growth and well-established genetic tools. bdspublishing.com The gene encoding the this compound precursor could be cloned into an expression vector and introduced into hosts like E. coli.
Plant-based Systems: Plants are emerging as a promising chassis for the large-scale, cost-effective production of therapeutics, including antimicrobial peptides. nih.gov A strategy involves creating transgenic plants, such as Nicotiana benthamiana, that express and secrete the peptide. nih.gov To enhance yield and stability, the peptide may be fused to a carrier protein like a small ubiquitin-like modifier (SUMO). nih.gov
Synthetic Biology Approaches: Synthetic biology applies engineering principles to design and construct new biological parts, devices, and systems. sjtu.edu.cn This field offers advanced tools for optimizing heterologous production. For instance, a five-enzyme biocatalytic pathway has been developed for the in-vitro synthesis of certain peptide structures at room temperature from simple precursors. wustl.edu While not yet applied specifically to ranatuerins, this enzymatic synthesis approach represents a versatile platform that could be engineered to produce a wide variety of peptides. wustl.edu Further protein engineering of biosynthetic pathways could be used to create libraries of peptide analogues for drug discovery. wustl.edu
| Production Method | Advantages | Disadvantages |
| Chemical Synthesis (SPPS) | High purity; allows for incorporation of non-natural amino acids. nih.gov | Expensive, especially for large-scale production; use of harsh chemicals. wustl.edu |
| Heterologous Production (e.g., Bacteria, Plants) | Scalable; potentially low cost; biological folding. nih.govbdspublishing.com | Potential for peptide toxicity to the host; complex purification; codon optimization may be needed. usda.gov |
| Enzymatic Synthesis | Uses simple precursors; mild reaction conditions (room temperature). wustl.edu | Technology is still emerging; pathway may need to be specifically engineered for the target peptide. wustl.edu |
Investigation of this compound Biotransformation and Degradation Pathways
The metabolic fate of a peptide—how it is absorbed, distributed, metabolized, and excreted—is a critical factor in its development as a therapeutic agent. For antimicrobial peptides in general, a significant hurdle is their susceptibility to degradation by proteases present in biological fluids and tissues. imrpress.com
Specific research detailing the biotransformation and degradation pathways of this compound is not extensively documented in the available scientific literature. However, general principles of peptide metabolism can be inferred. Peptides introduced into the bloodstream are typically subject to rapid clearance and degradation by peptidases and proteases, leading to a short half-life. The degradation products are typically individual amino acids or smaller, inactive peptide fragments that can be reabsorbed and utilized by the body or cleared by the kidneys.
Studies on other peptides, such as LEAP-2, show that they are often predominantly expressed and secreted by the liver into the bloodstream, with subsequent processing and elimination by the kidneys. mdpi.com Metabolites of LEAP-2 have been identified in urine, indicating renal clearance is a major pathway. mdpi.com It is plausible that this compound, if administered systemically, would be subject to similar metabolic processes, including enzymatic degradation in the plasma and clearance by the liver and kidneys. The susceptibility of its specific amino acid sequence (GIMDSVKNVAKNIAGQLLDKLKCKITGC) to common proteases like trypsin or chymotrypsin (B1334515) would determine its stability and metabolic profile. imrpress.com Further research is required to elucidate the specific enzymes and pathways involved in the biotransformation and degradation of this compound.
Emerging Research Avenues and Future Directions in Ranatuerin 2pld Studies
Advanced Chemical Biology Tools for Ranatuerin-2PLd Probing
To fully understand and engineer the biological activity of this compound, advanced chemical biology tools are indispensable. These tools allow for detailed investigation into its molecular interactions, mechanisms of action, and cellular targets, which remain largely uncharacterized.
Probing the mechanism of action for antimicrobial peptides often involves studying their interaction with and disruption of bacterial membranes. acs.orgfrontiersin.org Chemical probes can be designed to unravel these complex processes for this compound. acs.org For instance, photoreactive probes could be synthesized by incorporating a photo-cross-linker into the this compound sequence. acs.org This would enable researchers to irradiate the peptide in the presence of its biological targets (e.g., bacterial cells), causing it to permanently bind to its interacting partners. Subsequent analysis via proteomics could then identify these targets, offering a clear picture of its molecular mechanism. acs.orgnih.gov
Fluorescence imaging is another powerful technique for real-time monitoring of a peptide's journey and action. acs.org By attaching a fluorescent tag, such as an aggregation-induced emission (AIE) gen, to this compound, its binding process to bacterial or cancer cells could be visualized. acs.orgunimelb.edu.au Such AIE-active probes typically light up upon binding to a target like a bacterial membrane, providing a wash-free method to observe peptide accumulation and subsequent membrane disruption in real time. acs.org This approach would not only confirm the membrane-disrupting activity common to many AMPs but also provide detailed kinetic and spatial information. frontiersin.org
Chemoselective probes offer another avenue for exploration. These tools are designed to react with specific functional groups in metabolites, allowing for their capture and analysis from complex biological samples. uu.sediva-portal.orgmdpi.com Applying such probes could help elucidate how this compound affects the metabolic state of target cells, revealing downstream effects beyond initial membrane interaction.
| Tool/Technique | Application for this compound Research | Potential Insights |
| Photoaffinity Probes | Incorporate a photoreactive group into the this compound sequence to identify binding partners in live cells. acs.org | Identification of specific membrane receptors or intracellular targets, clarifying its mode of action. acs.orgnih.gov |
| Fluorescent Probes (e.g., AIEgens) | Conjugate this compound with a fluorescent dye that activates upon binding to bacterial or cancer cell membranes. acs.org | Real-time visualization of peptide binding, aggregation on the cell surface, and membrane permeabilization. acs.org |
| Chemoselective Metabolomic Probes | Use probes to capture and analyze metabolites from cells treated with this compound. uu.semdpi.com | Understanding the metabolic pathways disrupted by the peptide's activity. |
| Super-Resolution Microscopy | Image fluorescently-labeled this compound at a resolution beyond the diffraction limit of light. acs.org | Detailed visualization of how the peptide forms pores or disrupts membrane integrity at the nanoscale. acs.org |
Nanotechnology Applications for this compound Delivery and Enhanced Activity
Despite the promise of AMPs like this compound, their clinical application can be limited by issues such as susceptibility to degradation by proteases and potential toxicity. scienceopen.comresearchgate.net Nanotechnology offers robust solutions to these challenges by encapsulating the peptide in various nanocarriers, thereby improving its stability, bioavailability, and therapeutic index. scienceopen.comnih.govnih.govpjps.pk
Polymeric nanoparticles, made from biodegradable and biocompatible materials like poly(lactic-co-glycolic acid) (PLGA), are an excellent option for this compound delivery. nih.govnih.gov Encapsulation within these nanoparticles can protect the peptide from enzymatic degradation in the bloodstream, control its release over time, and potentially target it to infection sites or tumors. scienceopen.comnih.gov Furthermore, modifying the surface of these nanoparticles (e.g., with PEGylation) can increase their circulation half-life. nih.gov
Liposomes, which are vesicles composed of lipid bilayers, are another well-established nano-delivery system. scienceopen.com They can encapsulate both hydrophilic and hydrophobic molecules, making them suitable for an amphipathic peptide like this compound. Liposomal formulations can reduce the peptide's toxicity to host cells while ensuring its delivery and release at the site of action. scienceopen.com For instance, liposomal polymyxin (B74138) B, another antimicrobial peptide, has demonstrated superior efficacy and reduced toxicity in infection models compared to the free drug. scienceopen.com
Other promising nanotechnologies include metallic nanoparticles (e.g., gold or silver), which can have synergistic antimicrobial effects, and lipidic nanoparticles like cubosomes, which offer a unique structure for protecting and delivering AMPs. nih.govmonash.edu
| Nanocarrier Type | Potential Benefits for this compound | Research Focus |
| Polymeric Nanoparticles (e.g., PLGA) | Protects from degradation, allows for controlled release, improves bioavailability. nih.govnih.gov | Optimizing particle size and surface chemistry for targeted delivery to infection or tumor sites. |
| Liposomes | Reduces systemic toxicity, encapsulates the peptide, enhances stability. scienceopen.com | Formulating stable liposomal this compound and evaluating its efficacy in vivo. |
| Metallic Nanoparticles (e.g., Gold) | Potential for synergistic antimicrobial/anticancer activity, can serve as a photothermal agent. nih.gov | Conjugating this compound to the nanoparticle surface and assessing combined effects. |
| Cubosomes | High internal surface area for peptide loading, protects from proteases. monash.edu | Preparing this compound-loaded cubosomes and testing their efficacy against multidrug-resistant bacteria. monash.edu |
Artificial Intelligence and Machine Learning in this compound Design and Prediction
Furthermore, AI models can predict key drug-like properties, such as toxicity and immunogenicity, helping to filter out unpromising candidates early in the discovery pipeline. nih.govresearchgate.net This predictive power is crucial for designing safer and more effective therapeutics based on the this compound structure.
Interdisciplinary Research Collaborations for Translational this compound Research
Transforming a promising peptide like this compound into a clinical therapeutic is a multidisciplinary endeavor that no single laboratory can accomplish alone. peptaides.com A successful translational research program requires a highly collaborative platform that integrates expertise from diverse scientific fields. peptaides.comirbm.com
A collaborative framework for this compound would necessarily involve:
Peptide Chemists: To synthesize this compound and its AI-designed analogues, and to develop modifications that enhance stability and activity. peptaides.comirbm.com
Microbiologists and Oncologists: To perform in vitro and in vivo testing of the peptides against relevant bacterial pathogens and cancer cell lines, providing crucial efficacy data. xtalpi.com
Chemical Biologists: To apply advanced probes and imaging techniques to elucidate the peptide's mechanism of action. nih.gov
Pharmacologists and Toxicologists: To evaluate the drug-like properties of new analogues, including their pharmacokinetics and safety profiles. peptaides.com
Nanotechnology Experts: To develop and optimize delivery systems that improve the peptide's stability and targeting. monash.edu
Computational Biologists and AI Specialists: To run predictive models and guide the rational design of next-generation peptides. xtalpi.com
Unexplored Potential of this compound in Novel Biological Systems
While initial research on ranatuerin peptides has focused on their direct antimicrobial and anticancer effects, their full therapeutic potential may extend to other biological systems. nih.govmdpi.com
One significant area is the treatment of biofilm-related infections . Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. A related peptide, Ranatuerin-2Pb, has demonstrated the ability to both inhibit the formation of and eradicate established Staphylococcus aureus biofilms. nih.gov Given the structural similarity, it is highly probable that this compound possesses similar anti-biofilm capabilities, a hypothesis that warrants thorough investigation.
The immunomodulatory properties of AMPs are another promising, yet unexplored, avenue for this compound. Many AMPs do more than just kill microbes; they can modulate the host's immune response, which can be beneficial in clearing infections and promoting healing. Investigating whether this compound can influence cytokine production, recruit immune cells, or otherwise interact with the host immune system could reveal new therapeutic applications.
Finally, the potential for synergistic activity with conventional antibiotics is a critical area of research. Some AMPs can permeabilize the bacterial membrane, allowing traditional antibiotics that target intracellular components to enter the cell more easily. frontiersin.org Testing this compound in combination with existing antibiotics could lead to potent therapies that can overcome drug resistance and reduce the required dose of either agent, thereby minimizing side effects.
| Unexplored Area | Rationale Based on Related Peptides | Potential Application |
| Anti-Biofilm Activity | Ranatuerin-2Pb inhibits and eradicates S. aureus biofilms. nih.gov | Treatment of chronic, device-related, or wound infections caused by biofilm-forming bacteria. |
| Immunomodulation | Many AMPs are known to interact with and modulate the host immune system. nih.gov | Development as an agent that both kills pathogens and enhances the host's natural defenses. |
| Synergistic Therapy | AMPs can disrupt bacterial membranes, potentially increasing the efficacy of conventional antibiotics. frontiersin.org | Combination therapies to combat multidrug-resistant infections and lower effective drug dosages. |
| Antiviral/Antifungal Activity | Ranatuerin-2Pb shows activity against the fungus Candida albicans. nih.gov Frog skin AMPs are known for broad-spectrum action. imrpress.com | Development as a broad-spectrum anti-infective agent beyond antibacterial uses. |
Q & A
(Basic) What spectroscopic and chromatographic methods are recommended for characterizing the purity and tertiary structure of Ranatuerin-2PLD in aqueous solutions?
To ensure structural fidelity, researchers should employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation, circular dichroism (CD) spectroscopy for secondary/tertiary structure analysis, and reverse-phase HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) for purity assessment (>95%). For resolving conformational dynamics, 2D NMR (e.g., NOESY) in deuterated buffers (e.g., PBS-d11) is critical. Always cross-validate results with synthetic standards and include retention time comparisons in supplementary materials .
(Advanced) How can discrepancies between in vitro binding affinities (e.g., SPR data) and in vivo efficacy profiles of this compound be systematically resolved?
Methodological approaches include:
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to account for bioavailability and tissue penetration limitations.
- Surface Plasmon Resonance (SPR) optimization using immobilized receptors at physiological temperatures (37°C) and ionic strength.
- Comparative assays (e.g., ITC vs. SPR) to evaluate binding thermodynamics under varied buffer conditions.
- Metabolite stability studies (LC-MS/MS) to identify degradation products that may alter activity.
A meta-analysis table (Table 1) should collate parameters like KD, half-life, and in vivo ED50 across studies to identify confounding variables .
(Basic) What experimental protocols ensure reproducible synthesis of this compound with >90% yield?
Key steps include:
- Solid-phase peptide synthesis (SPPS) using Fmoc-protected residues and HBTU activation.
- Cleavage/deprotection in TFA:TIS:water (95:2.5:2.5) for 2 hours at 25°C.
- Purification via preparative HPLC (linear gradient: 20–50% acetonitrile over 30 minutes).
- Lyophilization in ammonium bicarbonate buffer (pH 8.0) to prevent aggregation.
Document side products (e.g., truncated sequences) in supplementary materials and validate purity via MALDI-TOF .
(Advanced) How can computational models predict this compound’s membrane receptor interactions, and what experimental validations are required?
Use molecular docking (AutoDock Vina) with flexible receptor models and molecular dynamics (MD) simulations (GROMACS) over ≥100 ns to assess binding stability. Validate predictions via:
- Alanine scanning mutagenesis of predicted binding residues.
- Competitive ELISA with known receptor ligands.
- Cryo-EM for high-resolution complex visualization.
Include a table (Table 2) comparing computed vs. experimental ΔG values across receptor subtypes .
(Basic) What cell-based assays are optimal for initial screening of this compound’s bioactivity?
Prioritize dose-response assays (e.g., MTT/XTT) in relevant cell lines (e.g., HEK293 for GPCR activity). Use:
- Fluorescent calcium flux assays (Fluo-4 AM) for real-time signaling analysis.
- qPCR to measure downstream gene expression (e.g., cAMP-responsive genes).
Include controls for off-target effects (e.g., siRNA knockdown of target receptors) and report EC50 values with 95% confidence intervals .
(Advanced) What strategies reconcile conflicting reports on this compound’s selectivity for Receptor A vs. Receptor B?
Address contradictions via:
- Orthogonal binding assays (SPR, microscale thermophoresis) under identical buffer conditions.
- Structural homology modeling to identify conserved vs. divergent receptor epitopes.
- Cross-competition assays with labeled ligands (e.g., FITC-Ranatuerin-2PLD).
Publish raw binding isotherms and statistical significance (p < 0.01, ANOVA) to enhance reproducibility .
(Basic) How should researchers optimize buffer conditions for this compound stability in long-term storage?
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with:
- Size-exclusion chromatography (SEC) to monitor aggregation.
- Circular dichroism to track secondary structure changes.
Optimal buffers: 10 mM phosphate (pH 6.8) with 150 mM NaCl and 5% trehalose. Include degradation kinetics (Arrhenius plots) in supplementary data .
(Advanced) What in silico and in vitro approaches validate this compound’s allosteric modulation mechanisms?
Combine:
- Coarse-grained MD simulations to identify allosteric pathways.
- NMR chemical shift perturbations upon ligand binding.
- FRET-based conformational sensors in live cells.
Publish a heatmap (Figure 1) correlating simulation-predicted residue motions with experimental ΔΨ values .
(Basic) What statistical methods are appropriate for analyzing dose-response data from this compound assays?
Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (variable slope, four parameters). Report:
- Hill coefficients with 95% CI.
- Kolmogorov-Smirnov tests for normality.
- Outlier detection via ROUT method (Q = 1%).
Include raw data tables with n ≥ 3 biological replicates .
(Advanced) How can transcriptomic and proteomic datasets be integrated to elucidate this compound’s downstream signaling networks?
Employ multi-omics integration tools (Cytoscape, STRING) to map:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
